3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid is a complex organic compound with the molecular formula C19H14ClN3O4 and a molecular weight of 383.79 g/mol . This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a chlorinated aniline group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the furan ring and the benzoic acid derivative. The chlorinated aniline group is then introduced through a series of reactions involving carbonylation and carbohydrazonoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid stands out due to its unique combination of a furan ring, a benzoic acid moiety, and a chlorinated aniline group. Similar compounds include:
- 3-(5-{2-[(4-bromoanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-fluoroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-methoxyanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid These compounds share similar structural features but differ in the substituents on the aniline group, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
340312-48-3 |
---|---|
Molecular Formula |
C19H14ClN3O4 |
Molecular Weight |
383.8g/mol |
IUPAC Name |
3-[5-[(E)-[(4-chlorophenyl)carbamoylhydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-4-6-15(7-5-14)22-19(26)23-21-11-16-8-9-17(27-16)12-2-1-3-13(10-12)18(24)25/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+ |
InChI Key |
PEQBYNPMGJUPKT-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.